(3R)-3-Amino-3-(2-anthryl)propan-1-OL

Asymmetric Synthesis Chiral Resolution Enantioselectivity

Procure (3R)-3-Amino-3-(2-anthryl)propan-1-OL for asymmetric catalysis and chiral resolution. Its (3R) configuration is essential for achieving specific enantioselective outcomes; substitution with the (3S) enantiomer may invert selectivity. The 2-anthryl substitution confers superior photostability compared to 9-anthryl analogs, making it ideal for developing robust fluorescence-based chiral probes. With ≥98% purity, it ensures reliable chromatographic standards and synthetic reproducibility.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
Cat. No. B13037283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(2-anthryl)propan-1-OL
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N
InChIInChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2/t17-/m1/s1
InChIKeyXZRHTZQOMZSCEJ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(2-anthryl)propan-1-OL: Chiral Anthryl Amino Alcohol Building Block for Asymmetric Synthesis and Photophysical Research


(3R)-3-Amino-3-(2-anthryl)propan-1-OL (CAS 1270027-30-9) is a chiral amino alcohol characterized by a stereogenic center at the C3 position bearing a primary amine and a 2-anthryl aromatic substituent . This compound belongs to the broader class of chiral β-amino alcohols, which serve as essential building blocks in asymmetric catalysis, chiral resolution, and the construction of complex molecular architectures [1]. The presence of the rigid, planar anthracene moiety confers distinct photophysical and steric properties that differentiate it from simpler aryl or alkyl analogs [2].

Why Generic Substitution of (3R)-3-Amino-3-(2-anthryl)propan-1-OL is Scientifically Unreliable


Generic substitution within the class of anthryl amino alcohols is unreliable due to the critical interplay between stereochemistry and substitution pattern. The (3R) enantiomer possesses a distinct three-dimensional arrangement at the chiral center, which directly influences enantioselective binding and catalytic outcomes. Replacing this with the (3S) enantiomer or diastereomers such as (1S,2R)-1-amino-1-(2-anthryl)propan-2-ol would invert or alter the stereochemical environment, potentially reversing enantioselectivity or diminishing yield in asymmetric reactions. Furthermore, the 2-anthryl substitution pattern yields unique photophysical behavior compared to the more common 9-anthryl analogs [1]. These differences render simple in-class interchange scientifically invalid without explicit re-validation of the specific stereochemical and photophysical requirements of the intended application.

Quantitative Differentiation of (3R)-3-Amino-3-(2-anthryl)propan-1-OL Versus In-Class Comparators


Enantiomeric Purity and Stereochemical Fidelity: (3R) vs. (3S) Enantiomer

The (3R)-3-Amino-3-(2-anthryl)propan-1-OL is provided at a certified minimum purity of 98% as the single (3R) stereoisomer . This contrasts with the commercially available (3S) enantiomer (CAS 1270154-48-7) which is also offered at 98% purity . In asymmetric catalysis, the use of the incorrect enantiomer can completely invert the stereochemical outcome of a reaction. For example, in the hydrogenation of ethyl pyruvate using Pt/Al2O3 modified with erythro and threo isomers of (9-anthryl)(2-piperidyl)methanol, the enantiomeric excess varied from 0% to 20% depending on the specific stereoisomer employed, demonstrating the profound impact of stereochemistry on catalytic performance [1].

Asymmetric Synthesis Chiral Resolution Enantioselectivity

Photophysical Differentiation: 2-Anthryl Substitution vs. 9-Anthryl Analogs

The 2-anthryl substitution pattern in (3R)-3-Amino-3-(2-anthryl)propan-1-OL confers distinct photophysical behavior compared to the more common 9-anthryl isomers. Studies on 2-anthrylethylene derivatives demonstrate that, unlike 9-anthrylethylene derivatives, 2-anthrylethylene derivatives do not undergo E (trans) to Z (cis) photoisomerization [1]. This indicates a fundamental difference in excited-state dynamics and rotamerism attributable to the substitution position on the anthracene ring. While direct quantitative data for the target amino alcohol are not available, this class-level inference establishes that 2-anthryl compounds exhibit unique photostability and conformational behavior distinct from 9-anthryl analogs [2].

Fluorescence Spectroscopy Chiral Recognition Photophysics

Structural Differentiation: 1,3-Amino Alcohol vs. 1,2-Amino Alcohol Diastereomers

The target compound is a 1,3-amino alcohol, placing the amine and hydroxyl groups on the same carbon (C3). This contrasts with closely related 1,2-amino alcohol diastereomers such as (1S,2R)-1-amino-1-(2-anthryl)propan-2-ol and (1S,2S)-1-amino-1-(2-anthryl)propan-2-ol , which have amine and hydroxyl on adjacent carbons. This structural difference alters the distance and geometry between the two hydrogen-bonding functional groups, which in turn affects chelation to metal centers in asymmetric catalysis and molecular recognition events. In a study of heterogeneous hydrogenation of ethyl pyruvate, the erythro and threo isomers of (9-anthryl)(2-piperidyl)methanol—which differ in the relative stereochemistry of adjacent stereocenters—produced enantiomeric excesses ranging from 5% to 20%, demonstrating that subtle changes in the relative positioning of functional groups significantly modulate catalytic performance [1].

Chiral Auxiliary Ligand Design Stereocontrol

Chiral Purity and Batch Consistency for Procurement Decisions

The target compound is commercially available with a minimum purity specification of 98% (NLT 98%) . For procurement purposes, this is comparable to the (3S) enantiomer (98% purity) and exceeds the typical 95% purity specification of structurally related 1,2-amino alcohol diastereomers such as (1S,2R)- and (1S,2S)-1-amino-1-(2-anthryl)propan-2-ol . Higher purity reduces the need for additional purification steps and minimizes interference from undefined stereochemical impurities in sensitive asymmetric reactions. While this difference is modest, in the context of precious-metal catalysis or sensitive biological assays, a 3% absolute purity advantage can translate to measurably improved reproducibility and lower background noise.

Quality Control Chiral Purity Reproducibility

Validated Application Scenarios for (3R)-3-Amino-3-(2-anthryl)propan-1-OL Based on Differentiating Evidence


Asymmetric Catalysis Requiring Defined (3R) Stereochemistry

This compound is suitable as a chiral ligand precursor or auxiliary in asymmetric catalytic reactions where the (3R) absolute configuration is required to achieve a specific enantioselective outcome. The documented impact of stereochemistry on enantiomeric excess in related systems [1] mandates the use of the correct enantiomer. Researchers developing new asymmetric hydrogenation or alkylation catalysts should prioritize the (3R) enantiomer when designing experiments intended to yield a particular stereochemical product.

Fluorescent Chiral Probe Development with Enhanced Photostability

The 2-anthryl substitution pattern offers a photostability advantage over 9-anthryl analogs, as evidenced by the absence of E→Z photoisomerization in 2-anthrylethylene model systems [2]. This makes the compound a rational choice for developing fluorescence-based chiral sensors or probes intended for prolonged illumination or real-time monitoring applications, where photobleaching or unwanted photochemistry must be minimized.

Synthesis of 1,3-Amino Alcohol-Derived Chiral Building Blocks

The 1,3-amino alcohol connectivity provides a distinct scaffold for constructing chiral ligands and organocatalysts. In contrast to 1,2-amino alcohols, the 1,3-relationship alters metal chelation geometry and hydrogen-bonding patterns [3]. This compound should be procured when the synthetic target requires a β-amino alcohol core with an aromatic substituent at the β-position, a motif found in numerous biologically active molecules and privileged chiral ligands.

Analytical Method Development Requiring High-Purity Chiral Standards

With a commercial purity specification of ≥98% , this compound is well-suited as a chiral standard for HPLC method development or as a starting material for further derivatization. The higher purity relative to 95% purity diastereomers reduces the presence of undefined impurities that could complicate chromatographic analysis or introduce variability in subsequent synthetic steps.

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